Silane, (ethoxyethynyl)trimethyl-
Description
Silane, (ethoxyethynyl)trimethyl- is an organosilicon compound characterized by a trimethylsilane group bonded to an ethoxyethynyl moiety. These compounds typically serve as intermediates in organic synthesis, leveraging their reactive ethynyl and silane groups for cross-coupling reactions or polymer modifications.
Properties
CAS No. |
1000-62-0 |
|---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
2-ethoxyethynyl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3 |
InChI Key |
FKMCADCEOYUAFV-UHFFFAOYSA-N |
SMILES |
CCOC#C[Si](C)(C)C |
Canonical SMILES |
CCOC#C[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl- (CAS 31491-20-0)
- Structure : Features a phenylethenyl group with an ethoxy substituent attached to a trimethylsilane core.
- Reactivity : The phenyl group enhances stability, while the ethoxyethynyl moiety facilitates nucleophilic additions.
- Applications : Used in photoresist materials and as a ligand in catalytic systems .
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
- Structure : Contains a boron-containing dioxaborolane ring linked to an ethynyl-silane group.
- Reactivity : The boron group enables Suzuki-Miyaura cross-coupling reactions, while the silane moiety aids in steric protection.
- Synthesis : Achieved via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane (92% yield) .
Silane, (4-iodo-1-butynyl)trimethyl- (CAS 41423-29-4)
- Structure : A terminal iodoalkyne bonded to a trimethylsilane group.
- Reactivity: The iodine atom allows for halogen-exchange reactions, useful in Sonogashira couplings.
- Applications : Intermediate in pharmaceutical and agrochemical synthesis .
Physicochemical Properties Comparison
Reactivity and Stability
- Silane, (ethoxyethynyl)trimethyl- Analogs : Ethoxy groups improve solubility in polar solvents but may reduce thermal stability compared to alkyl-substituted silanes .
- Boron-Containing Silanes : The dioxaborolane ring enhances stability under acidic conditions, making these compounds suitable for iterative coupling reactions .
- Iodoalkyne Silanes : Prone to photodegradation due to the labile C–I bond, requiring storage in dark conditions .
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